molecular formula C19H20N2S B12150990 N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12150990
M. Wt: 308.4 g/mol
InChI Key: OTAPUQKTVORNMQ-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-methylbenzaldehyde with propylamine, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]benzamide
  • N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]phenylamine

Uniqueness

N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its specific thiazole ring structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

4-(4-methylphenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C19H20N2S/c1-3-13-21-18(16-11-9-15(2)10-12-16)14-22-19(21)20-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3

InChI Key

OTAPUQKTVORNMQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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